molecular formula C12H17N5S2 B11081862 3,5-Dimethyl-7-(4-methylpiperazin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

3,5-Dimethyl-7-(4-methylpiperazin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

Cat. No.: B11081862
M. Wt: 295.4 g/mol
InChI Key: AXWGSPSCHVZWOO-UHFFFAOYSA-N
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Description

3,5-Dimethyl-7-(4-methylpiperazin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidine-2-thione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The compound consists of a thiazolo[4,5-d]pyrimidine core, which is known for its biological activity, and a piperazine moiety, which is commonly found in pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-7-(4-methylpiperazin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone to form the thiazolo[4,5-d]pyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-7-(4-methylpiperazin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

3,5-Dimethyl-7-(4-methylpiperazin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidine-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-7-(4-methylpiperazin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidine-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-7-(4-methylpiperazin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidine-2-thione is unique due to the presence of both the thiazolo[4,5-d]pyrimidine core and the piperazine moiety, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .

Properties

Molecular Formula

C12H17N5S2

Molecular Weight

295.4 g/mol

IUPAC Name

3,5-dimethyl-7-(4-methylpiperazin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C12H17N5S2/c1-8-13-10-9(19-12(18)16(10)3)11(14-8)17-6-4-15(2)5-7-17/h4-7H2,1-3H3

InChI Key

AXWGSPSCHVZWOO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCN(CC3)C)SC(=S)N2C

Origin of Product

United States

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